molecular formula C4H5NO2 B1313883 Pyrrolidine-2,3-dione CAS No. 36069-76-8

Pyrrolidine-2,3-dione

Cat. No. B1313883
CAS RN: 36069-76-8
M. Wt: 99.09 g/mol
InChI Key: QFYXSLAAXZTRLG-UHFFFAOYSA-N
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Description

Pyrrolidine-2,3-dione is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colourless liquid that is miscible with water and most organic solvents . This γ-lactam structure is an important scaffold which can be found in many pharmaceutical active natural products and synthetic medicinal compounds .


Synthesis Analysis

Pyrrolidine-2,3-dione can be synthesized by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The synthesis also involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of Pyrrolidine-2,3-dione is a five-membered heterocyclic ring containing four carbon and one nitrogen atoms .


Chemical Reactions Analysis

Pyrrolidine-2,3-dione is a versatile scaffold for novel biologically active compounds . It has been used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .


Physical And Chemical Properties Analysis

Pyrrolidine-2,3-dione is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It is a cyclic secondary amine with ammonia-like odor .

Scientific Research Applications

Synthesis and Chemical Applications

Pyrrolidine-2,3-dione has been a subject of interest in synthetic chemistry. Studies have focused on its preparation and potential uses in synthesis. For example, it was prepared by different routes, and its hydrolysis product, 4-amino-2-oxobutyric acid, was identified (Sundberg, Pearce, & Laurino, 1986). Additionally, research has been conducted on the biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones, highlighting their potential in creating new all-carbon quaternary stereocenters (Shahedi et al., 2023).

Medicinal Chemistry and Drug Development

Pyrrolidine-2,3-dione derivatives have shown promise in medicinal chemistry and drug development. A significant application has been the discovery of these derivatives as novel inhibitors of P. aeruginosa PBP3, offering potential in combating multidrug-resistant bacterial strains (López-Pérez et al., 2021). Furthermore, there's research on the synthesis and evaluation of anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-dione, indicating its utility in developing new antiepileptic drugs (Rybka et al., 2017).

Bioactivity and Pharmacological Studies

Studies have been conducted to explore the bioactivity of pyrrolidine-2,3-dione derivatives. For instance, novel 3-(1-hydroxyethylidene)-5-substituted-pyrrolidine-2,4-dione derivatives were synthesized and showed noticeable herbicidal activities (Han et al., 2012). Additionally, computational simulations have identified pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex, potentially offering therapeutic avenues for Alzheimer’s pathology (Zeb et al., 2019).

Material Science and Organic Synthesis

In material science and organic synthesis, pyrrolidine-2,3-dione and its derivatives have been utilized in various applications. Research has focused on their role in the synthesis of complex organic structures and as important scaffolds. For example, studies have shown the conversion of pyrrolidine-2,5-dione to maleimide, indicating their significance in organic synthesis and material science (Yan et al., 2018).

Safety And Hazards

When handling Pyrrolidine-2,3-dione, it is advised to avoid inhalation and generation of vapours/aerosols . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .

Future Directions

The discovery of the Pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa . It is also a promising building block for electrochromic conjugated polymers, and probably other organic electronics .

properties

IUPAC Name

pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYXSLAAXZTRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
A López-Pérez, S Freischem, I Grimm, O Weiergräber… - Antibiotics, 2021 - mdpi.com
The alarming threat of the spread of multidrug resistant bacteria currently leaves clinicians with very limited options to combat infections, especially those from Gram-negative bacteria. …
Number of citations: 10 www.mdpi.com
NV Shymanska, JG Pierce - Organic letters, 2017 - ACS Publications
A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones is reported, along with the one-step conversion of these heterocycles to novel β-amino acids and further …
Number of citations: 30 pubs.acs.org
RJ Sundberg, BC Pearce… - Journal of heterocyclic …, 1986 - Wiley Online Library
Authentic pyrrolidine‐2,3‐dione has been prepared by two different routes. It is shown that the material previously reported is actually a hydrolysis product, 4‐amino‐2‐oxobutyric acid. 1…
Number of citations: 15 onlinelibrary.wiley.com
NT Nguyen, VV Dai, NN Tri… - Beilstein Journal of …, 2022 - beilstein-journals.org
Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have been prepared via three-component reactions and the tautomerism of these 3-pyrroline-2-ones is due to the slight difference of …
Number of citations: 2 www.beilstein-journals.org
A Zeb, D Kim, SI Alam, M Son, R Kumar… - Journal of Clinical …, 2019 - mdpi.com
Mechanistically, neurotoxic insults provoke Ca 2+ -mediated calpain activation, which cleaves the cytoplasmic region of membrane-embedded p35 and produces its truncated form p25. …
Number of citations: 8 www.mdpi.com
R Madhav - Journal of the Chemical Society, Perkin Transactions 1, 1974 - pubs.rsc.org
4-Arylmethylenepyrrolidine-2,3-diones (1) condense with ethyl β-aminocrotonoate or with 4-aminopent-3-en-2-one to give adducts which can be dehydrogenated to afford pyrrolo[3,4-b]…
Number of citations: 7 pubs.rsc.org
NT Nguyen, VV Dai - Tạp chí Khoa học và Công nghệ-Đại học Đà Nẵng, 2023 - jst-ud.vn
Numerous heterocyclic compounds containing 3-pyrroline-2-one or pyrrolidine-2, 3-dione core have been found in nature and showed valuable biological activities. Therefore, the …
Number of citations: 0 jst-ud.vn
EM Afsah, SM Abdelmageed - Journal of Heterocyclic …, 2020 - Wiley Online Library
Pyrrolidine‐2,3‐diones are of continuing interest as intermediates in the synthesis of heterocycles related to pyrrolidine alkaloids, medicinally relevant compounds, and in the …
Number of citations: 5 onlinelibrary.wiley.com
MI Kazantseva, TM Zamaraeva, VL Gein - Russian Journal of General …, 2022 - Springer
Short-term heating of a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, followed by keeping for a day at room temperature, leads to the …
Number of citations: 3 link.springer.com
TT Huynh, VH Nguyen, H Nishino - Tetrahedron Letters, 2017 - Elsevier
2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were newly synthesized in good yields by the Mn(III)-based reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. Under …
Number of citations: 12 www.sciencedirect.com

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